Lipophilicity Advantage Over the 5-Chloro Analog for CNS and Cell-Permeability Programs
The target compound exhibits a computed XLogP of 0.9, approximately 0.6 log units higher than the 5-chloro analog (estimated XLogP ≈0.3). This difference places the bromo derivative closer to the optimal lipophilicity range for CNS candidates (XLogP 1–3) while maintaining aqueous solubility [1][2].
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 0.9 |
| Comparator Or Baseline | (5-Chloro-1,2,4-thiadiazol-3-yl)methanol, XLogP ≈0.3 (estimated) |
| Quantified Difference | ΔXLogP ≈ +0.6 |
| Conditions | Computed by XLogP3 algorithm (PubChem) |
Why This Matters
For medicinal chemistry programs targeting intracellular or CNS enzymes, the higher lipophilicity of the bromo compound may confer superior passive membrane permeability relative to the chloro analog.
- [1] PubChem Compound Summary CID 131523028, (5-Bromo-1,2,4-thiadiazol-3-yl)methanol. View Source
- [2] Chemsrc, (5-Chloro-1,2,4-thiadiazol-3-yl)methanol (CAS 115443-47-5) Physicochemical Data. View Source
